(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride
Overview
Description
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an ethanamine group attached to the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride typically involves the selective fluorination of 2-aminopyridine derivatives. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag2CO3) as a catalyst. The reaction conditions generally involve:
Substrates: 4-aryl- or vinyl- or amine-substituted 2-aminopyridines
Reagents: Selectfluor, Ag2CO3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:
Bulk synthesis: Using large reactors and optimized reaction conditions
Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain high-purity product
Quality control: Ensuring the final product meets industry standards through rigorous testing and analysis
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of various substituted pyridine derivatives
Mechanism of Action
The mechanism of action of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropyridin-2-ylmethanamine hydrochloride
- 5-Fluoro-2-aminopyrimidine derivatives
Uniqueness
(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom at the 5-position. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(1S)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSNHILBBHFTPS-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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